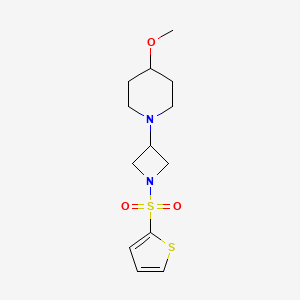

4-Methoxy-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Thiophene and its substituted derivatives have been synthesized by medicinal chemists to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “4-Methoxy-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)piperidine” would depend on its specific structure, which is not available in the sources I found.Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Synthesis of New Compounds : Research has explored the synthesis of new compounds with structural features similar to "4-Methoxy-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)piperidine," demonstrating the potential for anti-inflammatory and analgesic activities. For example, the study by Abu‐Hashem et al. (2011) focused on synthesizing furochromone pyrimidine derivatives, showing promising activities in preclinical models (Abu‐Hashem & Youssef, 2011).

Antimicrobial and Anticancer Applications

Antimicrobial Properties : Certain compounds structurally related to "this compound" have been investigated for their antimicrobial properties. For instance, novel benzodifuranyl derivatives have shown significant anti-inflammatory and analgesic properties, hinting at the diverse biological activities of these compounds (Abu‐Hashem, Al-Hussain & Zaki, 2020).

Anticancer Activity : The discovery of anticancer thiourea-azetidine hybrids signifies the potential of compounds with azetidine cores for targeting cancer. Parmar et al. (2021) evaluated the in vitro anticancer activity of thiourea compounds bearing the azetidine moiety, finding significant potency against various human cancer cell lines, indicating the potential of such structures in designing novel anticancer agents (Parmar et al., 2021).

Synthesis Techniques and Chemical Properties

- Novel Synthesis Methods : Research into the synthesis of N-heterocycles, including azetidines, reveals methodologies for creating compounds with potential pharmacological interest. Figueiredo, Fröhlich, and Christmann (2006) developed an efficient method for synthesizing functionalized azetidines, demonstrating the versatility of these compounds in drug development (Figueiredo, Fröhlich & Christmann, 2006).

Direcciones Futuras

The future directions in the study of thiophene and its derivatives involve the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . The development of new drug molecules that offer some of the greatest hopes for success in the present and future epoch is an urgent requirement .

Mecanismo De Acción

Target of Action

Compounds with a thiophene nucleus, such as this one, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Mode of Action

It is known that thiophene derivatives can interact with various targets and cause changes in cellular processes .

Biochemical Pathways

Β-ketosulfones, which are related to the sulfonyl group in the compound, are considered to be reactive organic intermediates in many synthetic pathways .

Result of Action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties .

Propiedades

IUPAC Name |

4-methoxy-1-(1-thiophen-2-ylsulfonylazetidin-3-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S2/c1-18-12-4-6-14(7-5-12)11-9-15(10-11)20(16,17)13-3-2-8-19-13/h2-3,8,11-12H,4-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMPYWCTLWHYCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-{[4-(propan-2-yl)phenyl]amino}acetamide](/img/structure/B2972703.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2972704.png)

![N-[4-(Aminomethyl)cyclohexyl]-5-(difluoromethyl)-2-fluorobenzamide;hydrochloride](/img/structure/B2972705.png)

![N-butyl-N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2972710.png)

![4-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinoline](/img/structure/B2972718.png)